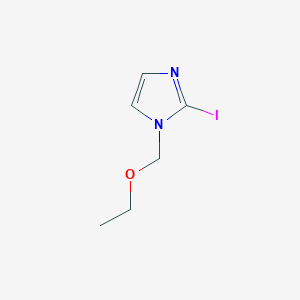

1-Ethoxymethyl-2-iodoimidazole

Descripción

Significance of Imidazole (B134444) Derivatives as Pharmacophores and Synthetic Intermediates

The imidazole ring is a crucial component in numerous natural products and synthetic compounds, exhibiting a broad spectrum of pharmacological activities. researchgate.netajrconline.org Its derivatives have been extensively studied and utilized as:

Anticancer Agents: Imidazole-containing compounds can inhibit cancer cell proliferation and induce apoptosis by targeting various biological pathways. ijnrd.orgjchemrev.com

Antimicrobial Agents: These derivatives show potent activity against a wide range of bacteria and fungi. ajrconline.orgajrconline.org

Anti-inflammatory and Analgesic Agents: By modulating inflammatory pathways and interfering with pain signaling, imidazole derivatives exhibit anti-inflammatory and pain-relieving properties. ijnrd.org

Antiviral Agents: They have shown potential in interfering with viral replication. ajrconline.orgjchemrev.com

Other Therapeutic Uses: The applications of imidazole derivatives extend to treatments for neurodegenerative diseases, hypertension, and depression. researchgate.netajrconline.orgijnrd.org

The versatility of the imidazole core stems from its ability to act as a pharmacophore, a key structural feature responsible for a drug's biological activity. It can participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, with biological targets like enzymes and receptors. ajrconline.org Furthermore, the imidazole ring serves as a versatile synthetic intermediate, providing a scaffold that can be readily modified to create diverse molecular architectures. ajrconline.org

Overview of Halogenated Imidazoles as Precursors for Cross-Coupling Reactions

Halogenated imidazoles are indispensable precursors in modern organic synthesis, particularly in transition metal-catalyzed cross-coupling reactions. nih.govrsc.org These reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira couplings, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govclockss.orgsci-hub.ru

The reactivity of the halogen atom on the imidazole ring is crucial for these transformations. Iodo-substituted imidazoles are often preferred due to the higher reactivity of the carbon-iodine bond in the oxidative addition step of the catalytic cycle. nih.gov The site-selectivity of these reactions can be controlled, allowing for the functionalization of specific positions on the imidazole ring. For instance, in many cases, the C2 position is more reactive than the C4 or C5 positions. nih.govrsc.org

The use of protecting groups on the imidazole nitrogen is often necessary to facilitate these coupling reactions and to control regioselectivity. clockss.org These halogenated imidazole building blocks provide access to a wide array of functionalized derivatives that are otherwise difficult to synthesize. nih.gov

Contextualization of 1-Ethoxymethyl-2-iodoimidazole within Imidazole Chemistry Research

This compound is a key synthetic intermediate that combines the features of a protected imidazole with a reactive iodine substituent. cymitquimica.com The ethoxymethyl (EOM) group serves as a protecting group for the imidazole nitrogen, enhancing its stability and modifying its reactivity during synthetic transformations. The iodine atom at the C2 position makes the compound an excellent substrate for various cross-coupling reactions. missouristate.edu

This specific compound has been utilized in the synthesis of complex molecules, including biologically active compounds. For example, it has been employed in the palladium-catalyzed coupling with vinylstannanes to create the side chain of a biologically active tetrahydroxybutylimidazole derivative. figshare.comresearchgate.netresearchgate.netresearchgate.net The strategic placement of the iodo group at the C2 position and the presence of the EOM protecting group make this compound a valuable and versatile tool for organic chemists.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(ethoxymethyl)-2-iodoimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9IN2O/c1-2-10-5-9-4-3-8-6(9)7/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YISOPKRYYGYKJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCN1C=CN=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378441 | |

| Record name | 1-Ethoxymethyl-2-iodoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146697-87-2 | |

| Record name | 1-Ethoxymethyl-2-iodoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Derivatization Strategies of 1 Ethoxymethyl 2 Iodoimidazole

Transition Metal-Catalyzed Cross-Coupling Reactions at the C-2 Iodo Position

The C-2 iodo substituent of 1-ethoxymethyl-2-iodoimidazole serves as a versatile handle for the introduction of a wide array of carbon-based functionalities. Palladium-catalyzed cross-coupling reactions are particularly prominent in this regard, enabling the formation of new carbon-carbon bonds with high efficiency and selectivity.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. nih.gov This reaction is widely used due to its mild conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids and their esters. nih.govarkat-usa.org

In the context of this compound, the Suzuki-Miyaura coupling allows for the introduction of aryl, heteroaryl, and alkyl groups at the C-2 position. The reaction typically involves a palladium catalyst, such as PdCl₂(SPhos), and a base to facilitate the transmetalation step. Microwave-assisted conditions have been shown to expedite these reactions, providing a rapid route to functionalized benzimidazoles and related structures. arkat-usa.org The choice of catalyst and reaction conditions can be critical for achieving high yields, especially with challenging substrates like unprotected ortho-bromoanilines. nih.gov The development of nickel-based catalyst systems, such as NiCl₂(PCy₃)₂, has expanded the scope of Suzuki-Miyaura couplings to include less reactive electrophiles like aryl carbamates and sulfamates. nih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions

| Electrophile | Nucleophile | Catalyst System | Product | Yield (%) |

| 1-Cyclohexyl-2-iodo-1H-benzimidazole | 4-Tolylboronic acid | PdCl₂(SPhos) | 1-Cyclohexyl-2-(p-tolyl)-1H-benzimidazole | 95 |

| O-Aryl Carbamate | Arylboronic Acid | NiCl₂(PCy₃)₂ | Biaryl | Good to Excellent |

| ortho-Bromoaniline | Benzylboronic ester | CataXCium A Pd G3 | 2-Benzyl aniline derivative | >95 |

This table is interactive. Users can sort and filter the data.

The Stille reaction facilitates the formation of carbon-carbon bonds through the palladium-catalyzed coupling of an organohalide with an organostannane (organotin) reagent. wikipedia.org A key advantage of this method is the stability of organostannanes to air and moisture, although their toxicity is a significant drawback. wikipedia.orgjk-sci.com The reaction is compatible with a wide range of functional groups, including esters, amides, and ketones. jk-sci.com

For this compound, the Stille coupling provides a means to introduce various sp²- and sp³-hybridized carbon fragments. The catalytic cycle involves the oxidative addition of the iodoimidazole to a Pd(0) complex, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product. wikipedia.orglibretexts.org The choice of palladium catalyst, such as Pd(PPh₃)₄ or Pd(dba)₂, and ligands can influence the reaction's efficiency. jk-sci.com In some cases, additives like copper(I) iodide (CuI) can significantly accelerate the reaction rate.

Table 2: Key Features of the Stille Cross-Coupling Reaction

| Feature | Description |

| Catalyst | Typically a palladium(0) complex, e.g., Pd(PPh₃)₄. |

| Coupling Partners | Organohalide (e.g., this compound) and an organostannane. |

| Mechanism | Involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org |

| Advantages | Tolerance of many functional groups and stability of organostannane reagents. wikipedia.orgjk-sci.com |

| Disadvantages | Toxicity of tin compounds and difficulty in removing tin byproducts. jk-sci.com |

This table is interactive. Users can sort and filter the data.

The Negishi coupling is a transition metal-catalyzed reaction that forms carbon-carbon bonds by coupling an organohalide with an organozinc compound. wikipedia.org This method is particularly valuable for its ability to form C(sp²)-C(sp³) bonds and its high functional group tolerance. wikipedia.orgnih.gov Palladium is the most common catalyst, though nickel can also be employed. wikipedia.org

In the derivatization of this compound, the Negishi reaction allows for the introduction of alkyl, alkenyl, and aryl groups. The reaction proceeds through a catalytic cycle of oxidative addition, transmetalation with the organozinc reagent, and reductive elimination. youtube.com The use of robust catalysts, such as acenaphthoimidazolylidene palladium complexes, has enabled these reactions to be carried out under mild conditions with low catalyst loadings. organic-chemistry.org This method is effective for coupling a wide range of (hetero)aryl halides with alkylzinc reagents, including those that are sterically hindered. organic-chemistry.org

Table 3: Comparison of Negishi Coupling Catalyst Systems

| Catalyst System | Key Advantages | Substrate Scope |

| Pd₂(dba)₃ / PCyp₃ / NMI | Effective for unactivated primary alkyl halides and tosylates. organic-chemistry.org | Broad, including functionalized alkyl, alkenyl, and arylzinc halides. organic-chemistry.org |

| Acenaphthoimidazolylidene Palladium Complexes | High activity at low catalyst loadings and mild conditions. organic-chemistry.org | Wide range of (hetero)aryl halides, including less reactive chlorides. organic-chemistry.org |

This table is interactive. Users can sort and filter the data.

The Sonogashira reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org The reaction is valued for its mild conditions, often proceeding at room temperature. wikipedia.org

This reaction is instrumental in introducing alkynyl moieties onto the C-2 position of the this compound scaffold. The catalytic cycle involves both a palladium cycle and a copper cycle, leading to the formation of the C(sp²)-C(sp) bond. libretexts.org Recent advancements have led to the development of copper-free Sonogashira couplings and the use of alternative catalysts, including nickel and gold. wikipedia.orglibretexts.org The reaction has found widespread application in the synthesis of pharmaceuticals, natural products, and organic materials. wikipedia.orgvinhuni.edu.vn

Table 4: Variations in Sonogashira Coupling Conditions

| Condition | Description | Example |

| Standard | Palladium catalyst, copper(I) co-catalyst, amine base. wikipedia.orgorganic-chemistry.org | Coupling of iodobenzene with phenylacetylene. |

| Copper-Free | Employs specific ligands to facilitate the reaction without a copper co-catalyst. libretexts.org | Use of bulky and electron-rich phosphine (B1218219) ligands. |

| Microwave-Assisted | Reduces reaction times and can improve yields. vinhuni.edu.vn | Reactions in ionic liquids like [Bmim][BF₄]. vinhuni.edu.vn |

This table is interactive. Users can sort and filter the data.

Beyond traditional cross-coupling reactions, direct arylation represents a more atom-economical approach by forming C-C bonds through the activation of C-H bonds, thus avoiding the need for pre-functionalized organometallic reagents. researchgate.net Palladium-catalyzed direct arylation of imidazoles with aryl halides is a versatile strategy for synthesizing 2-arylimidazoles.

This approach can be applied to this compound, although it more commonly involves the direct C-H functionalization of the imidazole (B134444) ring. However, the principles of palladium-catalyzed C-H activation are relevant to the broader reactivity of the imidazole core. For instance, regioselective direct arylation of oxazoles at either the C-2 or C-5 position has been achieved by tuning the solvent and phosphine ligand, demonstrating the fine control possible in such transformations. nih.gov Similarly, direct arylation of indoles with arylsulfonyl hydrazides provides a novel route to 2-arylindoles. rsc.org These methods offer a more sustainable and efficient alternative to classical cross-coupling reactions.

Regioselective Functionalization of the Imidazole Ring System

While the C-2 position is readily functionalized via the iodo group, achieving regioselective substitution at other positions of the imidazole ring often requires different strategies, such as directed metalation. The use of organometallic bases can facilitate the deprotonation of specific C-H bonds, creating nucleophilic sites for reaction with electrophiles.

For example, in the related imidazo[1,2-a]pyrazine system, regioselective metalations have been achieved using TMP-bases like TMPMgCl·LiCl and TMP₂Zn·2MgCl₂·2LiCl. nih.govrsc.org The choice of the metalating agent can lead to a complete switch in regioselectivity. nih.gov These organometallic intermediates can then be quenched with various electrophiles, such as iodine, to install a handle for further cross-coupling reactions. This approach allows for the systematic and controlled functionalization of the entire heterocyclic scaffold. nih.gov Directing group-assisted C-H activation is another powerful strategy for achieving regioselectivity in the functionalization of heterocyclic compounds. rsc.org

Influence of the 1-Ethoxymethyl Group on Regioselectivity of Subsequent Reactions

The 1-ethoxymethyl (EOM) group is not merely a passive protecting group; it actively directs the regioselectivity of subsequent reactions on the imidazole core. Its influence stems from both steric and electronic effects. The EOM group is valued for its stability in basic and nucleophilic conditions and its capacity to stabilize imidazolium derivatives.

One of the most significant roles of the EOM group is its ability to act as a directing group in metalation reactions. The oxygen atom within the ethoxymethyl chain can coordinate with organolithium or magnesium reagents, directing deprotonation or metal-halogen exchange to the adjacent C-5 position. This chelation-assisted stabilization of a metallic intermediate at C-5 makes it a more favorable site for reaction compared to the C-4 position. This directing effect is crucial for the synthesis of complex, polysubstituted imidazoles where precise regiochemical control is paramount. For instance, in a triiodoimidazole derivative, the presence of the EOM group is expected to facilitate metal-halogen exchange at the C-5 position over the C-4 position due to this stabilizing interaction.

Furthermore, the steric bulk of the EOM group can influence the approach of reagents, potentially hindering reactions at the N-1 position and favoring transformations at more accessible sites like C-4 and C-5, depending on the specific reaction conditions and reagents employed.

Chemo- and Regioselective C–H Functionalization Adjacent to the Iodo Moiety

Direct C-H functionalization is a powerful, atom-economical strategy for elaborating heterocyclic scaffolds. For this compound, the most accessible C-H bond for functionalization is at the C-5 position. The electronic environment of the imidazole ring, influenced by the electron-donating N-1 EOM group and the electron-withdrawing (by induction) and bulky C-2 iodo group, dictates the regioselectivity of these reactions.

Palladium-catalyzed C-H activation is a common method for arylating and alkylating heteroaromatics. nih.gov In this substrate, the C-5 position is the most electron-rich and sterically accessible C-H bond, making it the prime target for electrophilic metalating agents in C-H activation cycles. The directing capacity of protecting groups, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group, which is structurally related to EOM, has been shown to effectively direct lithiation to the neighboring position in other heterocyclic systems. researchgate.net This principle suggests that the EOM group in this compound would similarly direct C-H functionalization to the C-5 position.

Rhodium-catalyzed reactions have also emerged as effective methods for chemo- and regioselective transformations. organic-chemistry.orgnih.gov While specific examples on this compound are not extensively documented, the general principles of C-H activation on electron-rich azoles suggest that functionalization would preferentially occur at the C-5 position, adjacent to the N-1 substituent and remote from the sterically demanding iodo group at C-2. The challenge in such reactions is to achieve selectivity for C-H activation over competing reactions involving the C-I bond, such as oxidative addition.

| Reaction Type | Reagent/Catalyst | Expected Major Regioisomer | Rationale |

| Directed Metalation | n-BuLi / LDA | 5-lithiated species | Chelation assistance from EOM group oxygen. |

| Pd-catalyzed C-H Arylation | Pd(OAc)₂, Ligand, Ar-X | 5-arylated product | C-5 is the most electronically activated and accessible C-H bond. |

Nucleophilic Substitution Reactions Involving the C-2 Iodo Moiety

The C-2 position of the imidazole ring is inherently electron-deficient, and this effect is compounded by the presence of the electronegative iodine atom. This electronic arrangement makes the C-2 carbon susceptible to attack by nucleophiles, proceeding through a nucleophilic aromatic substitution (SNAr) mechanism. The reaction is facilitated in N-protected haloimidazoles.

Studies on related N-protected 2-haloimidazoles have shown that the halogen at the C-2 position is readily displaced by a variety of nucleophiles. These include:

Alkoxides and Thiolates: Soft nucleophiles like thiolates and harder nucleophiles such as alkoxides can effectively displace the iodide.

Amines: Primary and secondary amines can react to form 2-aminoimidazole derivatives.

Cyanide: The cyanide ion can be introduced to yield 2-cyanoimidazoles.

The general mechanism involves the addition of the nucleophile to the C-2 carbon, forming a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the imidazole ring is temporarily disrupted in this step. In the subsequent step, the iodide ion is eliminated as a leaving group, restoring the aromaticity of the ring and yielding the substituted product. The stability of the N-1 EOM group under these conditions is critical for the success of such transformations.

Reactivity with Organometallic Reagents (excluding cross-coupling, e.g., direct lithiation/magnesiation)

The C-I bond in this compound is a key site for reactivity with strong organometallic reagents like organolithiums and Grignard reagents. mnstate.edulibretexts.orgwikipedia.orgadichemistry.comlibretexts.org These reactions typically proceed via a metal-halogen exchange mechanism rather than deprotonation of a ring C-H bond, as the C-I bond is significantly more reactive.

Lithium-Iodine Exchange: Treatment of this compound with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) results in a rapid and clean lithium-iodine exchange. This reaction generates the highly reactive 1-ethoxymethyl-1H-imidazol-2-yl)lithium. This organolithium species is a potent nucleophile and can be trapped with various electrophiles to introduce a wide range of substituents at the C-2 position. The formation of this intermediate is a cornerstone of imidazole derivatization. researchgate.net

Magnesium-Iodine Exchange: Similarly, Grignard reagents can be used to perform a magnesium-iodine exchange. Reagents like isopropylmagnesium chloride are effective for this transformation. The resulting imidazole-based Grignard reagent, 1-ethoxymethyl-1H-imidazol-2-yl)magnesium halide, is also a strong nucleophile, albeit generally less reactive than its lithium counterpart. nih.govlibretexts.org These magnesium reagents are valuable for their compatibility with a different range of functional groups compared to organolithiums.

The choice of organometallic reagent and reaction conditions is crucial to avoid side reactions. researchgate.netmasterorganicchemistry.com For instance, the basicity of the organometallic reagent could potentially lead to deprotonation at the C-5 position, although metal-halogen exchange is kinetically favored at low temperatures.

| Organometallic Reagent | Typical Conditions | Product | Subsequent Reaction |

| n-Butyllithium | THF, -78 °C | (1-Ethoxymethyl-1H-imidazol-2-yl)lithium | Addition to aldehydes, ketones, CO₂; alkylation |

| Isopropylmagnesium Chloride | THF, -20 °C to rt | (1-Ethoxymethyl-1H-imidazol-2-yl)magnesium chloride | Addition to carbonyls, coupling reactions |

Oxidative and Reductive Transformations of the Iodo Group

The iodo group at the C-2 position is not only a handle for substitution and metalation but can also undergo oxidative and reductive transformations.

Reductive Transformations: The most common reductive transformation is deiodination, which replaces the iodo group with a hydrogen atom. This can be achieved under various conditions, including:

Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) with a hydrogen source.

Metal-Mediated Reduction: Using metals like zinc in the presence of an acid.

Hydride Reagents: Strong hydride donors can sometimes effect this reduction. This reaction is useful for synthesizing 1-ethoxymethylimidazole or for selectively removing an iodo group in the presence of other halogens.

Oxidative Transformations: The iodine atom in this compound can be oxidized to form hypervalent iodine compounds. lucp.netacs.org These transformations open up unique avenues for reactivity.

Formation of λ³-Iodanes: Oxidation with reagents like meta-chloroperoxybenzoic acid (mCPBA) in the presence of an appropriate ligand source can lead to the formation of iodonium (B1229267) salts or other λ³-iodanes. For example, reaction with an oxidizing agent and another arene can produce diaryliodonium salts. acs.org

Formation of λ⁵-Iodanes: Stronger oxidizing agents can potentially form λ⁵-iodanes, such as iminidazoyl-iodinanes, although these are less common.

These hypervalent iodine species are powerful electrophiles and can act as reagents for transferring the imidazole moiety to nucleophiles or participate in oxidative coupling reactions. For example, an imidazolyliodonium salt can serve as an electrophilic source of the imidazole ring. The oxidation of a related compound, 1-methyl-1H-imidazole-2-thiol, with chlorine dioxide has been shown to yield sulfonic acid derivatives, indicating the imidazole ring's stability to certain oxidative conditions. researchgate.net

Mechanistic Insights into Reactions Involving 1 Ethoxymethyl 2 Iodoimidazole

Mechanistic Pathways of Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.govlibretexts.org The general catalytic cycle for these reactions, such as the Suzuki-Miyaura coupling, typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.comnih.gov For 1-Ethoxymethyl-2-iodoimidazole, the cycle begins with the reaction of the C-I bond with a palladium(0) catalyst.

Detailed Analysis of Oxidative Addition to the C-I Bond

The first and often crucial step in the catalytic cycle is the oxidative addition of the iodoimidazole to a low-valent palladium(0) complex. illinois.edu This process involves the cleavage of the carbon-iodine bond and the formation of two new bonds to the metal center, resulting in a square-planar palladium(II) intermediate. The palladium metal is oxidized from the 0 to the +2 state. youtube.comyoutube.com

The reactivity of organic halides in oxidative addition typically follows the trend I > Br > OTf >> Cl > F, dictated by the carbon-halogen bond dissociation energy. libretexts.org Consequently, the C-I bond at the C2 position of the imidazole (B134444) ring is highly susceptible to oxidative addition. Electron-withdrawing groups on the aryl halide can increase the rate of this step. youtube.com The reaction begins with the formation of a pre-complex between the Pd(0) species and the iodoimidazole, followed by the concerted insertion of the palladium into the C-I bond. chemrxiv.org The active catalyst is often a 14-electron Pd(0) species, which may be formed by the dissociation of ligands from a more stable 16- or 18-electron precatalyst. youtube.comnih.gov The resulting intermediate is an organopalladium(II) complex, specifically (1-ethoxymethyl-imidazol-2-yl)palladium(II) iodide.

Transmetalation Processes and Their Rate-Determining Steps

Following oxidative addition, the transmetalation step occurs, where the organic group from an organometallic nucleophile is transferred to the palladium(II) center, displacing the halide. youtube.com In the context of the widely used Suzuki-Miyaura coupling, the nucleophile is an organoboron species, such as a boronic acid. libretexts.org This step is often the slowest in the catalytic cycle, making it the rate-determining step. youtube.com

The mechanism of transmetalation is complex and highly dependent on the reaction conditions, particularly the base used. researchgate.net Two primary pathways are generally considered:

The Boronate Pathway: The base (e.g., hydroxide (B78521) or carbonate) reacts with the boronic acid to form a more nucleophilic boronate "ate" complex. This activated species then transfers its organic group to the palladium(II) center.

The Oxo-Palladium Pathway: The halide ligand on the arylpalladium(II) complex is first exchanged with the base (e.g., OH⁻) to form a palladium-hydroxide complex. This complex then reacts with the neutral boronic acid, facilitating the transfer of the organic group. nih.govnih.gov

Recent studies suggest that both pathways can be viable, and the dominant mechanism may shift depending on factors like the specific reactants, ligands, and the use of phase-transfer catalysts. nih.govnih.gov Regardless of the pathway, the result is a diarylpalladium(II) intermediate where both the imidazolyl group and the group from the organometallic reagent are bound to the palladium center.

Reductive Elimination Mechanisms

The final step of the catalytic cycle is reductive elimination, which forms the desired carbon-carbon bond and regenerates the active palladium(0) catalyst. youtube.com In this step, the two organic ligands on the diarylpalladium(II) intermediate couple and are expelled from the metal's coordination sphere. berkeley.edu The palladium center is simultaneously reduced from Pd(II) back to Pd(0), allowing it to re-enter the catalytic cycle. youtube.com

For reductive elimination to occur, the two organic groups must typically be in a cis orientation to each other on the square-planar palladium complex. youtube.com If they are trans, a trans-to-cis isomerization must precede the elimination step. youtube.com The rate and efficiency of reductive elimination are influenced by the steric and electronic properties of the ligands on the palladium and the organic groups themselves. berkeley.edu Bulky, electron-donating ligands often accelerate this step. The process is generally faster for electron-deficient aryl groups and can be slower for sterically hindered substrates. berkeley.edu

| Catalytic Cycle Step | Description | Key Intermediates/Species | Influencing Factors |

| Oxidative Addition | Pd(0) inserts into the C-I bond of this compound. | Pd(0)Ln, Pd(II) complex | C-I bond strength, ligands, electronics of the aryl halide. libretexts.orgyoutube.com |

| Transmetalation | Transfer of an organic group from a nucleophile (e.g., boronic acid) to the Pd(II) center. | Organometallic nucleophile, Base, Diarylpalladium(II) complex | Base, solvent, nature of the nucleophile. researchgate.netnih.gov |

| Reductive Elimination | The two organic groups couple, forming the product and regenerating Pd(0). | Diarylpalladium(II) complex | Ligand sterics and electronics, cis/trans isomerization. youtube.comberkeley.edu |

Role of the Ethoxymethyl Protecting Group in Reaction Mechanisms

Protecting groups are essential in multi-step organic synthesis to temporarily block reactive functional groups. cem.com In the case of this compound, the ethoxymethyl (EOM) group serves a critical role at the N1 position of the imidazole ring.

The primary functions of the EOM group are:

Preventing Side Reactions: The imidazole N-H proton is acidic and can interfere with many organometallic reactions. It can be deprotonated by bases or react in undesired C-N coupling reactions (e.g., Buchwald-Hartwig amination). acs.orgacs.org The EOM group prevents these pathways, directing reactivity to the C2-I bond.

Enhancing Solubility: The EOM group increases the lipophilicity of the imidazole derivative, improving its solubility in common organic solvents used for cross-coupling reactions.

Modulating Electronic Properties: As an acetal-type group, the EOM group is generally considered to be electronically neutral or slightly electron-withdrawing, which can influence the reactivity of the imidazole ring.

The EOM group is stable under the neutral or basic conditions typical of many palladium-catalyzed cross-coupling reactions but can be readily removed under acidic conditions to regenerate the free N-H imidazole if required for the final product. researchgate.net Its presence is crucial for ensuring clean and high-yielding coupling at the C2 position.

Computational Chemistry Studies on Reaction Pathways and Selectivity

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the complex mechanisms of catalytic reactions. nih.gov DFT calculations allow researchers to map the potential energy surface of a reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. researchgate.net

For Suzuki-Miyaura reactions, DFT studies have provided deep insights into:

Turnover-Limiting Step: Calculations often confirm that oxidative addition is the turnover-limiting step in many cross-coupling systems. nih.gov

Transmetalation Pathways: Computational models have been used to compare the energetic feasibility of the "boronate" versus the "oxo-palladium" transmetalation pathways, helping to understand why one may be favored under specific conditions. nih.gov

Ligand Effects: DFT can model how the steric bulk and electronic properties of different ligands (e.g., phosphines) affect the activation barriers for each elementary step, aiding in catalyst design. nih.gov

Regioselectivity: In substrates with multiple reactive sites, computational studies can predict which site is more likely to react by comparing the activation energies for oxidative addition at each position. mdpi.com

While specific DFT studies on this compound were not prominently found, the extensive computational work on related aryl halides and heterocyclic systems provides a robust framework for predicting its behavior. nih.govresearchgate.netmdpi.com These studies consistently show that the full catalytic cycle is an intricate balance of energies, and small changes in the substrate, catalyst, or conditions can alter the operative mechanistic pathway. researchgate.net

Influence of Catalyst Structure, Ligands, and Reaction Conditions on Mechanism

The outcome and efficiency of palladium-catalyzed cross-coupling reactions are exquisitely sensitive to the choice of catalyst, ligands, base, and solvent.

Ligands: The ligand bound to the palladium center is arguably the most critical component for controlling reactivity and selectivity. Bulky, electron-rich monodentate dialkylbiaryl phosphine (B1218219) ligands (e.g., SPhos, XPhos) are highly effective for a broad range of cross-coupling reactions. nih.govnih.gov These ligands promote the formation of monoligated, highly reactive Pd(0) species, accelerate both oxidative addition and reductive elimination, and stabilize the catalyst, leading to higher turnover numbers. nih.gov The choice of ligand can also dictate chemoselectivity in molecules with multiple halide sites. bohrium.com

Base and Solvent: The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential, particularly for the transmetalation step in Suzuki-Miyaura reactions. nih.gov The strength and nature of the base can influence the reaction rate and substrate compatibility. The solvent system must solubilize the various components and can affect the aggregation state and activity of the catalyst.

The interplay of these factors creates a complex reaction environment where optimization is key to achieving the desired outcome. For a substrate like this compound, a typical starting point would involve a Pd(II) precatalyst, a bulky phosphine ligand like SPhos, and a carbonate or phosphate (B84403) base in a polar aprotic solvent like dioxane or THF. nih.govnih.gov

| Parameter | Influence on Mechanism | Examples |

| Palladium Precursor | Source of the active Pd(0) catalyst. | Pd(OAc)₂, Pd₂(dba)₃ libretexts.org |

| Ligands | Affects rates of oxidative addition and reductive elimination; stabilizes catalyst; controls selectivity. | PPh₃, SPhos, XPhos, DPPF nih.govnih.gov |

| Base | Crucial for the transmetalation step (e.g., in Suzuki coupling). | K₂CO₃, K₃PO₄, Cs₂CO₃ nih.gov |

| Solvent | Affects solubility and catalyst activity. | THF, Dioxane, DMF |

Mechanistic Aspects of Regioselectivity in Imidazole Functionalization

The functionalization of the imidazole ring in this compound presents a fascinating case study in regioselectivity, governed by a delicate interplay of electronic and steric factors, as well as the reaction conditions employed. The primary mechanistic principles that dictate the position of substitution are directed ortho-metalation (DoM) and the potential for halogen dance rearrangements.

Directed ortho-Metalation (DoM):

The ethoxymethyl (EOM) group at the N-1 position of the imidazole ring can act as a directed metalation group (DMG). In the presence of a strong organolithium base, such as n-butyllithium, the Lewis basic oxygen atom of the EOM group can coordinate with the lithium cation. This coordination brings the base into proximity with the C-5 proton, facilitating its abstraction over the C-4 proton. This process, known as a complex-induced proximity effect (CIPE), leads to the formation of a 5-lithio-1-ethoxymethyl-2-iodoimidazole intermediate. This intermediate can then be trapped by various electrophiles to yield 5-substituted products with high regioselectivity.

Studies on analogous N-substituted imidazoles have demonstrated the efficacy of protecting groups at N-1 to direct lithiation to the C-5 position. For instance, the selective deprotonation at C-5 has been achieved in 1-(benzyloxy)imidazole after protecting the C-2 position, highlighting the directing effect of the N-1 substituent. nih.gov

Competition between Deprotonation and Metal-Halogen Exchange:

A critical mechanistic consideration is the competition between deprotonation at a C-H bond and metal-halogen exchange at the C-I bond. Organolithium reagents can either act as a base to remove a proton or as a nucleophile to exchange with the iodine atom. The outcome is influenced by factors such as the stability of the resulting carbanion and the reaction kinetics.

In the case of this compound, the acidity of the C-5 proton is enhanced by the inductive effect of the adjacent nitrogen atom and the directing capability of the EOM group. Conversely, the C-2 position is already substituted with a labile iodine atom, making it a potential site for lithium-iodine exchange. The choice of organolithium reagent and reaction temperature can influence this competition. Generally, metal-halogen exchange is a very fast process, often faster than deprotonation. harvard.edu However, the formation of a stabilized 5-lithio intermediate via DoM can be the kinetically or thermodynamically favored pathway under specific conditions.

The Role of the "Halogen Dance" Rearrangement:

The "halogen dance" is a base-catalyzed migration of a halogen atom from its initial position to a more thermodynamically stable location on an aromatic or heteroaromatic ring. This phenomenon could potentially complicate the functionalization of this compound.

For instance, if deprotonation were to occur at the C-5 position to form the 5-lithio species, there is a theoretical possibility for an intramolecular or intermolecular reaction where the iodine atom migrates from C-2 to C-5, generating a 5-iodo-2-lithioimidazole intermediate. The driving force for such a rearrangement would be the relative stability of the organolithium intermediates. Mechanistic studies on other halo-heterocycles, such as iodooxazoles, have shown that the halogen dance can be a significant competing pathway, with its efficiency depending on the base, solvent, and temperature. nih.gov

However, in many practical syntheses involving N-alkoxyimidazoles, the directed ortho-metalation at C-5 is the predominant pathway, and the halogen dance is not observed as a major competing reaction, especially when the resulting 5-lithio species is trapped with an electrophile at low temperatures. nih.gov

Influence of Reaction Parameters on Regioselectivity:

The regiochemical outcome of reactions involving this compound is highly dependent on the specific reaction conditions. The following table summarizes the key parameters and their mechanistic implications:

| Parameter | Variation | Mechanistic Implication | Predicted Outcome |

| Base | Strong, non-nucleophilic (e.g., LDA) vs. Alkyllithiums (e.g., n-BuLi, t-BuLi) | Alkyllithiums are more prone to metal-halogen exchange. Hindered bases like LDA favor deprotonation. | LDA may favor C-5 deprotonation; t-BuLi might increase the likelihood of lithium-iodine exchange at C-2. |

| Temperature | Low (-78 °C) vs. Higher temperatures | Low temperatures favor kinetically controlled processes, such as DoM. Higher temperatures can promote thermodynamically driven rearrangements like the halogen dance. | C-5 functionalization is favored at low temperatures. |

| Solvent | Coordinating (e.g., THF) vs. Non-coordinating (e.g., hexanes) | Coordinating solvents can stabilize the organolithium intermediate formed via DoM. | THF is generally preferred for DoM-directed functionalization. |

| Electrophile | Immediate trapping vs. Delayed addition | Immediate trapping of the initially formed organolithium species prevents subsequent rearrangements. | Favors the product from the kinetically preferred lithiation site. |

Applications of 1 Ethoxymethyl 2 Iodoimidazole As a Strategic Intermediate

Building Block in the Synthesis of Complex Organic Molecules

The carbon-iodine bond at the 2-position of 1-ethoxymethyl-2-iodoimidazole is a key feature that allows for its participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity makes it an excellent building block for the elaboration of the imidazole (B134444) core into more complex molecular architectures.

One of the primary applications of this intermediate is in metal-catalyzed cross-coupling reactions. For instance, it can readily undergo Suzuki, Stille, Sonogashira, and Heck couplings. These reactions enable the introduction of a wide range of substituents, including alkyl, aryl, and alkynyl groups, at the 2-position of the imidazole ring. The ethoxymethyl protecting group is stable under many of these reaction conditions and can be readily removed at a later synthetic stage to reveal the N-H functionality if required.

Precursor for Bioactive Imidazole Derivatives

The imidazole moiety is a common structural motif found in numerous biologically active compounds, including many pharmaceuticals. longdom.orgjchemrev.com this compound serves as a key precursor for the synthesis of a diverse array of these bioactive imidazole derivatives. researchgate.net

Design and Synthesis of Imidazole-Containing Drug Candidates

The ability to functionalize the 2-position of the imidazole ring through the iodo substituent is a powerful tool in medicinal chemistry. researchgate.net Drug discovery programs often rely on the synthesis of libraries of related compounds to explore structure-activity relationships (SAR). This compound provides a convenient starting point for generating such libraries. By varying the coupling partner in cross-coupling reactions, chemists can systematically modify the substituent at the 2-position and evaluate the impact on biological activity. This approach has been utilized in the development of various therapeutic agents, including those with anticancer, anti-inflammatory, and antimicrobial properties. jchemrev.com

Intermediates for Natural Product Total Synthesis

Many natural products possess complex structures that include an imidazole ring. longdom.orgrsc.org The total synthesis of these molecules is a significant challenge in organic chemistry and often requires the use of versatile and strategically functionalized building blocks. nih.gov this compound can serve as a crucial intermediate in the synthesis of such natural products, providing a pre-functionalized imidazole core that can be incorporated into the target molecule.

Derivatization to Access Diverse Chemical Space for Drug Discovery

The concept of chemical space in drug discovery refers to the vast number of possible small organic molecules. Exploring this space is essential for identifying new drug candidates. The reactivity of the iodo group in this compound allows for a wide range of derivatization reactions, enabling access to a broad and diverse region of chemical space. Beyond cross-coupling reactions, the iodo group can be transformed into other functional groups, further expanding the synthetic possibilities. This versatility is highly valuable in high-throughput screening and lead optimization processes.

Role in Asymmetric Synthesis through Chiral Induction or as a Chiral Auxiliary

Asymmetric synthesis, the synthesis of a specific stereoisomer of a chiral molecule, is of paramount importance in the pharmaceutical industry, as different stereoisomers can have vastly different biological activities. iipseries.orgfrontiersin.org While direct applications of this compound in asymmetric synthesis are not extensively documented, its derivatives have the potential to be employed in this field.

For instance, the imidazole ring can be incorporated into chiral ligands for asymmetric catalysis. The nitrogen atoms of the imidazole can coordinate to a metal center, and by attaching a chiral substituent to the imidazole core, a chiral environment can be created around the metal. This can influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.

Contributions to Ligand Design and Catalyst Development

The imidazole framework is a common feature in a variety of ligands used in coordination chemistry and catalysis. The nitrogen atoms of the imidazole ring are excellent coordinating atoms for a wide range of transition metals. By functionalizing the 2-position of this compound, it is possible to synthesize a variety of novel ligands with tailored electronic and steric properties.

Future Research Directions and Overcoming Synthetic Challenges

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of substituted imidazoles often involves multi-step procedures that may utilize harsh reagents and generate significant waste. Future research is poised to focus on the development of more sustainable and efficient synthetic routes to 1-Ethoxymethyl-2-iodoimidazole. A key area of interest is the adoption of one-pot or domino reactions, which streamline synthetic sequences by avoiding the isolation of intermediates, thereby saving time, reducing waste, and improving atom economy. nih.gov

The exploration of green chemistry principles will be paramount. This includes the use of environmentally benign solvents, catalysts, and reaction conditions. For instance, mechanochemical methods, which involve reactions conducted in the absence of bulk solvents, could offer a high-yield and sustainable alternative for the synthesis and derivatization of imidazole (B134444) systems. researchgate.net The development of novel catalytic systems, potentially using earth-abundant metals, for the direct C-H iodination of N-protected imidazoles could also represent a significant advancement over classical methods.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

|---|---|---|

| One-Pot/Domino Reactions | Reduced waste, time-saving, higher overall yield. nih.gov | Design of multi-functional catalysts and optimization of sequential reaction conditions. researchgate.net |

| Mechanochemistry | Solvent-free or reduced solvent usage, high reaction rates. researchgate.net | Adaptation of existing solution-phase reactions to solid-state, high-speed ball milling conditions. researchgate.net |

| Direct C-H Iodination | Improved atom economy, fewer synthetic steps. | Development of selective catalysts for iodination at the C2 position of the EOM-protected imidazole. |

| Flow Chemistry | Enhanced safety, scalability, and process control. umontreal.ca | Transitioning batch syntheses to continuous-flow systems for safer handling of intermediates and reagents. researchgate.net |

Expanding the Scope of Derivatization Reactions at Diverse Imidazole Positions

The synthetic utility of this compound lies in its potential for derivatization. The iodine atom at the C2 position is a prime handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. Future work will likely expand the library of coupling partners to introduce novel and complex substituents at this position, creating a diverse range of 2-substituted imidazoles.

Beyond the C2 position, research should also target the functionalization of the C4 and C5 positions of the imidazole ring. Developing regioselective C-H activation or metalation-trapping protocols would unlock the synthesis of tri-substituted imidazole derivatives, significantly increasing the molecular complexity accessible from this starting material. Furthermore, transformations involving the N1-ethoxymethyl group, either through modification or selective deprotection, would add another layer of synthetic versatility.

| Imidazole Position | Reaction Type | Potential Substituents to Introduce |

|---|---|---|

| C2 (via Iodo group) | Suzuki, Sonogashira, Heck, Stille, Buchwald-Hartwig Cross-Coupling | Aryl, heteroaryl, alkyl, alkynyl, amino, and ether groups. |

| C4 / C5 | Directed Metalation, C-H Activation, Halogenation | Halogens, alkyl, aryl, and carbonyl groups. |

| N1 (EOM group) | Deprotection, Modification | Removal of the protecting group to yield the free NH-imidazole or transformation into other N-substituents. |

Advanced Mechanistic Investigations Utilizing Modern Spectroscopic and Computational Techniques

A deeper understanding of the reaction mechanisms governing the synthesis and derivatization of this compound is crucial for optimizing reaction conditions and improving yields. Future research should employ a synergistic approach combining modern spectroscopic techniques and computational modeling.

Spectroscopic Techniques: In-situ monitoring of reactions using techniques like FT-IR and Raman spectroscopy can provide real-time data on the consumption of reactants and the formation of intermediates and products. researchgate.net Advanced NMR techniques, such as 2D NMR (COSY, HMBC, HSQC), are invaluable for the unambiguous structural characterization of novel derivatives and for identifying transient intermediates.

Computational Techniques: Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate transition state energies, and predict the regioselectivity of derivatization reactions. mdpi.comresearchgate.net Such computational studies can elucidate the electronic structure of the imidazole ring, the nature of bonding, and the influence of the ethoxymethyl group on reactivity. nih.gov Molecular Electrostatic Potential (MEP) maps can further predict sites susceptible to electrophilic or nucleophilic attack. nih.gov This predictive power can guide experimental design, saving time and resources. researchgate.netcosmosscholars.com

Exploration of New Applications in Materials Science and Chemical Biology

While primarily a synthetic intermediate, the derivatives of this compound hold potential for applications in materials science and chemical biology. The imidazole core is a key component in many functional materials and biologically active molecules.

Materials Science: Imidazole-based compounds are used in the development of ionic liquids, polymers, and organic light-emitting diodes (OLEDs). The ability to systematically modify the imidazole core through derivatization of this compound could lead to new materials with tailored electronic, optical, or conductive properties. For example, incorporating these derivatives into conjugated polymer backbones could be explored for applications in organic electronics.

Chemical Biology: The imidazole moiety is present in many natural products and pharmaceuticals. Derivatives of this compound could be screened for biological activity. They can serve as precursors for the synthesis of enzyme inhibitors, receptor ligands, or molecular probes for biological imaging. The introduction of specific functionalities could target protein-protein interactions or act as fluorescent reporters in cellular systems.

Q & A

Q. What are the optimal synthetic routes for 1-Ethoxymethyl-2-iodoimidazole, and how does iodination influence reaction efficiency?

Methodological Answer: Synthesis typically involves nucleophilic substitution or metal-catalyzed cross-coupling. For iodinated imidazoles, direct iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents (e.g., DMF) at 0–25°C is common. The ethoxymethyl group can be introduced via alkylation of the imidazole nitrogen using ethoxymethyl chloride. Key parameters include:

- Reaction stoichiometry: A 1:1.2 molar ratio of imidazole precursor to iodinating agent minimizes side products.

- Solvent selection: DMF enhances solubility of intermediates, while THF may reduce iodine volatility.

- Monitoring: TLC or HPLC tracks iodination progress, as incomplete reactions yield mixed halogenated byproducts .

Q. How should researchers characterize the purity and structure of this compound?

Methodological Answer: Use a combination of:

- NMR spectroscopy: H and C NMR confirm substitution patterns (e.g., chemical shifts for ethoxymethyl protons at δ 3.4–3.6 ppm and iodine’s deshielding effect on adjacent carbons).

- Mass spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]) and isotopic patterns characteristic of iodine.

- Elemental analysis: Match experimental C, H, N values to theoretical calculations (±0.3% tolerance).

- HPLC: Purity >95% with a C18 column and acetonitrile/water gradient elution .

Advanced Research Questions

Q. How does the iodine substituent in this compound affect its reactivity in cross-coupling reactions compared to chloro or bromo analogs?

Methodological Answer: Iodine’s large atomic radius and low bond dissociation energy enhance oxidative addition in Pd-catalyzed reactions (e.g., Suzuki-Miyaura coupling). However, steric hindrance from the ethoxymethyl group may reduce catalytic turnover. Key considerations:

- Catalyst selection: Pd(PPh) outperforms Pd(OAc) in sterically crowded systems.

- Leaving group kinetics: Iodine reacts faster than Br/Cl but may require lower temperatures to avoid β-hydride elimination.

- Byproduct analysis: Monitor for dehalogenation or ethoxymethyl cleavage via GC-MS .

Q. What computational strategies are recommended to predict the binding affinity of this compound derivatives to biological targets like kinases?

Methodological Answer:

- Molecular docking: Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. The iodine atom may form halogen bonds with backbone carbonyls (e.g., EGFR kinase).

- MD simulations: Assess stability of ligand-receptor complexes in explicit solvent (100 ns trajectories, AMBER force field).

- ADMET prediction: SwissADME evaluates logP (iodine increases hydrophobicity) and CYP450 inhibition risks .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected 13^{13}13C NMR peaks) for this compound?

Methodological Answer:

- Artifact identification: Check for solvent impurities (e.g., DMSO-d peaks at δ 39.5 ppm) or oxidation byproducts (e.g., imidazole ring-opening).

- 2D NMR (HSQC, HMBC): Correlate ambiguous peaks to adjacent protons/carbons.

- Control experiments: Repeat synthesis under inert atmosphere to rule out oxidative degradation .

Q. What safety protocols are critical when handling this compound in vitro assays?

Methodological Answer:

- Personal protective equipment (PPE): Nitrile gloves, lab coat, and chemical goggles.

- Ventilation: Use fume hoods due to potential iodine vapor release.

- Waste disposal: Segregate halogenated waste in amber glass containers; neutralize with 10% sodium thiosulfate before disposal .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound derivatives targeting antimicrobial activity?

Methodological Answer:

- Variability in substituents: Replace ethoxymethyl with methoxymethyl or allyl groups to assess steric vs. electronic effects.

- Biological assays: Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Mechanistic studies: Probe membrane disruption via fluorescence microscopy (SYTOX Green uptake) .

Data Presentation and Reproducibility

Q. What are the best practices for reporting synthetic yields and spectral data in publications?

Methodological Answer:

Q. How should researchers address batch-to-batch variability in this compound synthesis?

Methodological Answer:

- Quality control: Implement in-process checks (e.g., TLC at 30-minute intervals).

- Parameter optimization: Use DoE (Design of Experiments) to identify critical variables (e.g., reaction temperature, stirring rate).

- Documentation: Maintain detailed logs of solvent lots, catalyst ages, and ambient humidity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.